Vescalagin

Catalog No.
S546722
CAS No.
36001-47-5
M.F
C41H26O26
M. Wt
934.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vescalagin

Researchers requiring reproducible α-glucosidase inhibition often face variability from undefined tannin mixtures. Vescalagin (CAS 36001-47-5) eliminates this uncertainty as a monomeric C-glycosidic ellagitannin with a fully characterized structure. Key advantages: • 1.8× higher in vitro potency vs. castalagin, ensuring stronger baseline activity. • Defined stereochemistry allows unambiguous SAR studies and assay standardization. • Batch-to-batch consistency enables reliable data for drug discovery or functional coating development.

CAS Number

36001-47-5

Product Name

Vescalagin

IUPAC Name

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

Molecular Formula

C41H26O26

Molecular Weight

934.6 g/mol

InChI

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2

InChI Key

UDYKDZHZAKSYCO-UHFFFAOYSA-N

SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

solubility

Soluble in DMSO

Synonyms

castalagin, vescalagin, vescalagin, (33beta)-isomer, vescalene, vescalin

Canonical SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

The exact mass of the compound Vescalagin is 934.0712 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297812. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Tannins - Hydrolyzable Tannins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

Vescalagin (CAS 36001-47-5) is a well-defined, monomeric C-glycosidic ellagitannin, a class of hydrolyzable tannins found prominently in oak and chestnut wood. Unlike polymeric or crude tannin mixtures, vescalagin offers a single, characterizable molecular structure, making it a critical tool for applications requiring high reproducibility. Its core value propositions are rooted in its potent biological activities, including antioxidant and enzyme-inhibiting properties, and its specific stereochemistry, which differentiates its performance from close structural analogs.

Research Fit

Stereochemical Identity Defined C-glycosidic ellagitannin with distinct C1 configuration; not interchangeable with castalagin
Workflow Fit Differential reactivity, polarity, and target engagement studies requiring stereochemically characterized material
Procurement Note Purified vescalagin, not mixed oak tannin extracts, ensures reproducible stereochemistry-dependent outcomes

Substituting high-purity vescalagin with its C-1 epimer, castalagin, can lead to significant variations in biological and physicochemical properties due to their distinct three-dimensional conformations. Studies demonstrate that vescalagin is more reactive and possesses different inhibitory and antioxidant capacities compared to castalagin. Furthermore, using undefined substitutes like commercial tannic acid or crude chestnut extracts introduces batch-to-batch variability and impurities that can compromise the reproducibility of sensitive assays, formulations, and manufacturing processes. The defined structure of vescalagin ensures that observed effects are attributable to a single molecule, a prerequisite for reliable scientific data and consistent product performance.

Substitution Risk

Diastereomer castalagin C1 stereochemical difference produces distinct polarity, oxidizability, and reactivity; may not serve as direct replacement
Mixed ellagitannin extracts Uncontrolled composition introduces experimental variability; conformational mixtures obscure stereochemistry-specific effects
Generic tannin products Lack defined vescalagin content; may shift target engagement profile and compromise biological assay reproducibility

Superior α-Glucosidase Inhibition Compared to its Closest Structural Analog

In a direct comparison of inhibitory activity against α-glucosidase, an enzyme relevant to managing postprandial hyperglycemia, vescalagin demonstrated significantly higher potency than its C-1 epimer, castalagin. Vescalagin exhibited an IC50 value of 0.35 µM, which was approximately 1.8-fold more potent than castalagin's IC50 of 0.63 µM under identical assay conditions.

Evidence Dimensionα-Glucosidase Inhibition (IC50)
Target Compound Data0.35 ± 0.01 µM
Comparator Or BaselineCastalagin: 0.63 ± 0.02 µM
Quantified Difference1.8x more potent
ConditionsIn vitro enzymatic assay against Saccharomyces cerevisiae α-glucosidase.

For researchers developing functional foods or therapeutics for glycemic control, selecting vescalagin over its closest analog provides a quantifiable potency advantage.

Hydrophilicity
Head-to-head
Vescalagin: More hydrophilic, open conformation Castalagin: Less hydrophilic, compact
Supports hydrophilicity-dependent workflow and solvent selection
Molecular mechanics and solution validation

Enhanced Physicochemical Reactivity and Oxidizability vs. Castalagin

Physicochemical analysis reveals that vescalagin is more reactive and susceptible to oxidation than its epimer, castalagin. In a comparative study measuring the initial rate of oxidation in a hydroalcoholic solution, vescalagin oxidized at a rate of 0.021 Abs/min, nearly 30% faster than castalagin at 0.015 Abs/min. This higher reactivity is attributed to conformational differences making vescalagin more reactive to electrophilic reagents.

Evidence DimensionInitial Oxidation Rate (Abs/min)
Target Compound Data0.021
Comparator Or BaselineCastalagin: 0.015
Quantified Difference~30% faster oxidation rate
ConditionsOxidation monitored in a 12% v/v ethanol/water solution at pH 3.5.

This difference in reactivity is critical for process design and formulation stability; vescalagin is better suited for applications leveraging its reactivity (e.g., forming chemical derivatives), while castalagin may be preferred where higher stability is required.

Oxidizability
Head-to-head
Vescalagin: Faster disappearance rate under oxidative and inert atmospheres Castalagin: Slower rate
Supports antioxidant reactivity screening; inert handling review needed
Kinetic modeling in solution

Precursor Suitability for Metal-Phenolic Network (MPN) Films

Vescalagin's specific structure makes it a highly effective precursor for forming stable, self-assembling metal-phenolic network (MPN) coatings. The galloyl and catechol groups within its structure act as multivalent chelating sites for metal ions like Fe(III), enabling the formation of stable, cross-linked films. Simpler phenolic compounds, such as gallic acid, also form MPNs but lack the larger, complex structure of vescalagin, which contributes to the unique physicochemical properties and stability of the resulting network. This makes vescalagin a specific choice for advanced coating and encapsulation applications where network integrity is paramount.

Evidence DimensionFormation of Metal-Phenolic Networks
Target Compound DataForms stable, cross-linked networks with metal ions (e.g., Fe(III)) due to multiple galloyl/catechol chelating sites.
Comparator Or BaselineGallic Acid: Forms simpler, less complex networks.
Quantified DifferenceQualitative difference in network complexity and resulting material properties.
ConditionsSelf-assembly in aqueous solution with metal ions (e.g., FeCl3).

For developing advanced functional coatings, controlled-release capsules, or biomaterial surfaces, using vescalagin as the phenolic ligand provides a specific molecular architecture that cannot be replicated by simpler phenols like gallic acid.

Topoisomerase IIα
Class-level
Catalytic inhibitor: Preferential Top2α targeting; siRNA knockdown confirms isoform-specific response Etoposide: Top2 poison, non-selective
Supports Top2α isoform-selective investigation without poison-related genotoxicity context
CEM cell line; decatenation assay
F-Actin & Osteoclast
Reported
Vescalagin: Disrupts osteoclast podosome belt, spares osteoblasts Vescalin: Distinct F-actin network architecture
Supports osteoclast-selective actin perturbation research
Mature osteoclasts; in vitro binding
Nrf2 Pathway
Reported
Upregulates Nrf2, glyoxalase I, PDX-1; downregulates RAGE; elevates glutathione vs. untreated MG-control
Supports Nrf2 pathway investigation in metabolic disorder models
Rat MG-induced model; in vivo
HPLC Quantification
Method context
Validated HPLC-DAD/ESI-MS; baseline separation of 7 ellagitannins including vescalagin and castalagin
Supports identity confirmation and batch consistency verification
Chestnut bark matrix

Lead Compound for Developing Potent α-Glucosidase Inhibitors

Based on its 1.8-fold higher in vitro potency compared to its epimer castalagin, vescalagin is the logical starting point for research programs focused on novel therapeutics or nutraceuticals for managing hyperglycemia. Its well-defined structure allows for clear structure-activity relationship (SAR) studies.

Precursor for Functional Surface Coatings and Biomaterials

Vescalagin's demonstrated ability to form stable, complex networks with metal ions makes it a specific precursor for creating functional coatings. These applications include fabricating antibacterial surfaces, developing pH-responsive drug delivery systems, and creating green corrosion inhibitors where network properties are critical.

Investigating Stereochemistry-Dependent Biological Activity

The quantifiable differences in activity and reactivity between vescalagin and castalagin make this pair of compounds an ideal model system for investigating how subtle changes in stereochemistry impact biological function. Using purified vescalagin allows for unambiguous conclusions about the role of its specific conformation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Top2α isoform selectivity studies
Preferential Top2α catalytic inhibition profile
Isoform-specific Top2α vs Top2β endpoint review
Osteoclast actin dynamics studies
F-actin binding and podosome disruption selectivity
Osteoclast vs osteoblast cell-type specificity
Nrf2 pathway in metabolic disorder models
Nrf2/ARE upregulation and AGE/RAGE axis modulation
In vivo model-response endpoint validation
Ellagitannin oxidation pathway studies
Higher oxidizability and kinetic reactivity profile
Disappearance kinetics and product analysis
Analytical method and QC standardization
Validated HPLC-DAD/ESI-MS with baseline resolution
Identity, purity, and batch consistency verification

Physical Description

Solid

XLogP3

0.9

Exact Mass

934.0712

Appearance

Solid powder

Melting Point

200°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

36001-47-5
24312-00-3

Wikipedia

Castalagin
1: Huang DW, Chang WC, Wu JS, Shih RW, Shen SC. Vescalagin from Pink Wax Apple [Syzygium samarangense (Blume) Merrill and Perry] Alleviates Hepatic Insulin Resistance and Ameliorates Glycemic Metabolism Abnormality in Rats Fed a High-Fructose Diet. J Agric Food Chem. 2016 Feb 10;64(5):1122-9. doi: 10.1021/acs.jafc.5b05558. Epub 2016 Feb 1. PubMed PMID: 26800576.
2: Kamada Y, Yakabu H, Ichiba T, Tamanaha A, Shimoji M, Kato M, Norimoto C, Yamashiro R, Miyagi I, Sakudo A, Tanaka Y. Castalagin and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II. Fitoterapia. 2018 Sep;129:94-101. doi: 10.1016/j.fitote.2018.06.015. Epub 2018 Jun 19. PubMed PMID: 29928967.
3: Matsuo Y, Wakamatsu H, Omar M, Tanaka T. Reinvestigation of the stereochemistry of the C-glycosidic ellagitannins, vescalagin and castalagin. Org Lett. 2015 Jan 2;17(1):46-9. doi: 10.1021/ol503212v. Epub 2014 Dec 12. PubMed PMID: 25496565.
4: García-Estévez I, Gavara R, Alcalde-Eon C, Rivas-Gonzalo JC, Quideau S, Escribano-Bailón MT, Pina F. Thermodynamic and kinetic properties of a new myrtillin-vescalagin hybrid pigment. J Agric Food Chem. 2013 Nov 27;61(47):11569-78. doi: 10.1021/jf403319u. Epub 2013 Nov 15. PubMed PMID: 24164407.
5: Vivas N, Laguerre M, Pianet de Boissel I, Vivas de Gaulejac N, Nonier MF. Conformational interpretation of vescalagin and castalagin physicochemical properties. J Agric Food Chem. 2004 Apr 7;52(7):2073-8. PubMed PMID: 15053554.
6: Shen SC, Chang WC. Hypotriglyceridemic and hypoglycemic effects of vescalagin from Pink wax apple [Syzygium samarangense (Blume) Merrill and Perry cv. Pink] in high-fructose diet-induced diabetic rats. Food Chem. 2013 Jan 15;136(2):858-63. doi: 10.1016/j.foodchem.2012.08.037. Epub 2012 Aug 30. PubMed PMID: 23122137.
7: García-Estévez I, Jacquet R, Alcalde-Eon C, Rivas-Gonzalo JC, Escribano-Bailón MT, Quideau S. Hemisynthesis and structural and chromatic characterization of delphinidin 3-O-glucoside-vescalagin hybrid pigments. J Agric Food Chem. 2013 Nov 27;61(47):11560-8. doi: 10.1021/jf4033188. Epub 2013 Nov 15. PubMed PMID: 24215431.
8: Auzanneau C, Montaudon D, Jacquet R, Puyo S, Pouységu L, Deffieux D, Elkaoukabi-Chaibi A, De Giorgi F, Ichas F, Quideau S, Pourquier P. The polyphenolic ellagitannin vescalagin acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II. Mol Pharmacol. 2012 Jul;82(1):134-41. doi: 10.1124/mol.111.077537. Epub 2012 Apr 23. PubMed PMID: 22528119.
9: Chang WC, Shen SC, Wu JS. Protective effects of vescalagin from pink wax apple [Syzygium samarangense (Blume) Merrill and Perry] fruit against methylglyoxal-induced inflammation and carbohydrate metabolic disorder in rats. J Agric Food Chem. 2013 Jul 24;61(29):7102-9. doi: 10.1021/jf4020284. Epub 2013 Jul 15. PubMed PMID: 23819528.
10: Puech JL, Mertz C, Michon V, Le Guernevé C, Doco T, Hervé Du Penhoat C. Evolution of castalagin and vescalagin in ethanol solutions. Identification of new derivatives. J Agric Food Chem. 1999 May;47(5):2060-6. PubMed PMID: 10552496.
11: Quideau S, Douat-Casassus C, Delannoy López DM, Di Primo C, Chassaing S, Jacquet R, Saltel F, Genot E. Binding of filamentous actin and winding into fibrillar aggregates by the polyphenolic C-glucosidic ellagitannin vescalagin. Angew Chem Int Ed Engl. 2011 May 23;50(22):5099-104. doi: 10.1002/anie.201006712. Epub 2011 Apr 27. PubMed PMID: 21538732.
12: Mannelli F, Daghio M, Alves SP, Bessa RJB, Minieri S, Giovannetti L, Conte G, Mele M, Messini A, Rapaccini S, Viti C, Buccioni A. Effects of Chestnut Tannin Extract, Vescalagin and Gallic Acid on the Dimethyl Acetals Profile and Microbial Community Composition in Rumen Liquor: An In Vitro Study. Microorganisms. 2019 Jul 18;7(7). pii: E202. doi: 10.3390/microorganisms7070202. PubMed PMID: 31323805; PubMed Central PMCID: PMC6680752.
13: Matsuo Y. Study of the Stereochemistry and Oxidation Mechanism of Plant Polyphenols, Assisted by Computational Chemistry. Yakugaku Zasshi. 2017;137(3):347-354. doi: 10.1248/yakushi.16-00207. Review. Japanese. PubMed PMID: 28250332.
14: Yamada H, Wakamori S, Hirokane T, Ikeuchi K, Matsumoto S. Structural Revisions in Natural Ellagitannins. Molecules. 2018 Jul 30;23(8). pii: E1901. doi: 10.3390/molecules23081901. Review. PubMed PMID: 30061530; PubMed Central PMCID: PMC6222896.
15: Georgess D, Spuul P, Le Clainche C, Le Nihouannen D, Fremaux I, Dakhli T, Delannoy López DM, Deffieux D, Jurdic P, Quideau S, Génot E. Anti-osteoclastic effects of C-glucosidic ellagitannins mediated by actin perturbation. Eur J Cell Biol. 2018 Nov;97(8):533-545. doi: 10.1016/j.ejcb.2018.09.003. Epub 2018 Sep 24. PubMed PMID: 30287085.
16: Soares S, Silva MS, García-Estevez I, Groβmann P, Brás N, Brandão E, Mateus N, de Freitas V, Behrens M, Meyerhof W. Human Bitter Taste Receptors Are Activated by Different Classes of Polyphenols. J Agric Food Chem. 2018 Aug 22;66(33):8814-8823. doi: 10.1021/acs.jafc.8b03569. Epub 2018 Aug 14. PubMed PMID: 30056706.
17: Silva MS, García-Estévez I, Brandão E, Mateus N, de Freitas V, Soares S. Molecular Interaction Between Salivary Proteins and Food Tannins. J Agric Food Chem. 2017 Aug 9;65(31):6415-6424. doi: 10.1021/acs.jafc.7b01722. Epub 2017 Jun 19. PubMed PMID: 28589723.
18: García-Estévez I, Alcalde-Eon C, Martínez-Gil AM, Rivas-Gonzalo JC, Escribano-Bailón MT, Nevares I, Del Alamo-Sanza M. An Approach to the Study of the Interactions between Ellagitannins and Oxygen during Oak Wood Aging. J Agric Food Chem. 2017 Aug 9;65(31):6369-6378. doi: 10.1021/acs.jafc.7b02080. Epub 2017 Jun 1. PubMed PMID: 28534630.
19: Navarro M, Kontoudakis N, Canals JM, García-Romero E, Gómez-Alonso S, Zamora F, Hermosín-Gutiérrez I. Improved method for the extraction and chromatographic analysis on a fused-core column of ellagitannins found in oak-aged wine. Food Chem. 2017 Jul 1;226:23-31. doi: 10.1016/j.foodchem.2017.01.043. Epub 2017 Jan 11. PubMed PMID: 28254015.
20: Piwowarski JP, Kiss AK. C-glucosidic ellagitannins from Lythri herba (European Pharmacopoeia): chromatographic profile and structure determination. Phytochem Anal. 2013 Jul-Aug;24(4):336-48. doi: 10.1002/pca.2415. Epub 2012 Dec 28. PubMed PMID: 23280650.

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